DASA-58

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DASA-58 is a potent and selective activator of the cancer-specific pyruvate kinase isoform PKM2. Unlike PKM1, PKR, or PKL, this compound specifically targets PKM2, stabilizing its tetrameric conformation. This compound plays a crucial role in cellular metabolism and has garnered significant interest in cancer research .

Preparation Methods

Industrial Production:: Information regarding large-scale industrial production methods for DASA-58 remains limited. As a research compound, it is primarily synthesized in laboratory settings.

Chemical Reactions Analysis

Reactivity:: DASA-58 undergoes various chemical reactions, including oxidation, reduction, and substitution. specific reagents and conditions are proprietary. Researchers have observed its effects on pyruvate kinase activity in cancer cells without significantly impacting cell proliferation .

Major Products:: The primary products resulting from this compound reactions are related to altered cellular metabolism. Enhanced pyruvate kinase activity and changes in extracellular acidification levels have been observed in breast cancer cells and prostate cancer cell lines .

Scientific Research Applications

DASA-58 finds applications across multiple scientific disciplines:

Cancer Research: Investigating its impact on cancer cell metabolism and potential therapeutic implications.

Metabolism Studies: Studying its effects on glycolysis and cellular energy production.

Drug Development: Exploring this compound as a potential target for cancer therapies.

Mechanism of Action

DASA-58 activates PKM2 allosterically, stabilizing its tetrameric form. By targeting a distinct site from fructose-1,6-bis-phosphate (FBP), it modulates cellular metabolism. The exact molecular targets and pathways involved remain an active area of research .

Comparison with Similar Compounds

DASA-58’s uniqueness lies in its specificity for PKM2. While other pyruvate kinase isoforms exist, this compound selectively activates PKM2, making it a valuable tool for cancer-related studies.

Similar Compounds:: Although this compound stands out, other pyruvate kinase inhibitors and activators exist. Further research may reveal additional compounds with similar properties.

Biological Activity

DASA-58 is a selective allosteric activator of pyruvate kinase M2 (PKM2), a key enzyme involved in glycolysis, particularly in cancer metabolism. Its ability to modulate PKM2 activity has significant implications for cancer treatment, as it influences cellular metabolic pathways that are often dysregulated in tumor cells. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

This compound functions primarily by promoting the tetramerization of PKM2, which enhances its enzymatic activity. This activation leads to increased conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby facilitating aerobic glycolysis—a metabolic pathway favored by many cancer cells. The compound has been shown to increase PKM2 activity in various cancer cell types while maintaining overall cell viability, suggesting a targeted approach to metabolic modulation without inducing cytotoxicity.

Key Findings:

- PKM2 Activation : this compound significantly increases PKM2 activity in breast cancer cells without affecting cell survival .

- Reduction of Inflammatory Cytokines : In astrocytes stimulated with inflammatory signals, this compound pretreatment reduced levels of IL-6 and TNF-α, indicating its potential anti-inflammatory properties .

- Glycolytic Inhibition : In glioblastoma models, this compound was noted to reverse the inhibitory effects of other compounds on ATP and lactate production, further confirming its role in modulating glycolysis .

Effects on Cancer Cell Lines

This compound has been tested across various cancer types, demonstrating its versatility as a PKM2 activator. Below is a summary of its effects on different cancer cell lines:

Case Studies

-

Breast Cancer Study :

In a study involving five breast cancer cell lines, this compound was shown to induce PKM2 activation without compromising cell survival. The compound reduced levels of TXNIP, an intracellular glucose sensor, suggesting a reprogramming of glucose metabolism that could enhance sensitivity to other therapies . -

Astrocyte Proliferation :

In models mimicking multiple sclerosis, this compound effectively inhibited the proliferation of astrocytes stimulated by inflammatory cytokines. This was evidenced by decreased glucose consumption and lactate production in treated cells . -

Head and Neck Cancer :

In head and neck squamous cell carcinoma (HNSCC) models, this compound treatment resulted in significant metabolic changes characterized by decreased compensatory glycolysis and enhanced sensitivity to cytotoxic agents .

Properties

IUPAC Name |

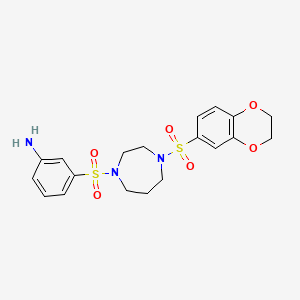

3-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6S2/c20-15-3-1-4-16(13-15)29(23,24)21-7-2-8-22(10-9-21)30(25,26)17-5-6-18-19(14-17)28-12-11-27-18/h1,3-6,13-14H,2,7-12,20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHIOMMKSMSRLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC(=C2)N)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.